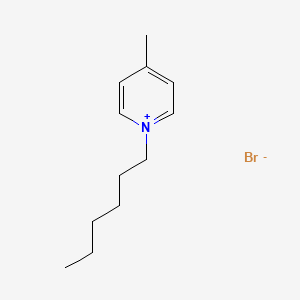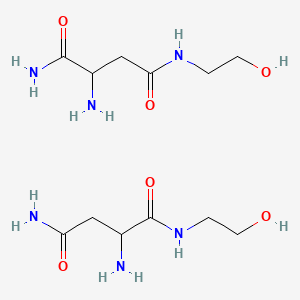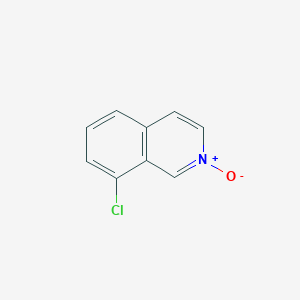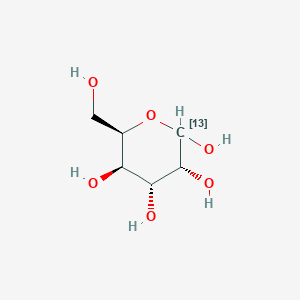
1-Hexyl-4-methylpyridin-1-ium bromide
Overview
Description
1-Hexyl-4-methylpyridin-1-ium bromide is a quaternary ammonium salt with the molecular formula C₁₂H₂₀BrN and a molecular weight of 258.20 g/mol . This compound is part of the ionic liquids family, which are salts in the liquid state at relatively low temperatures. Ionic liquids have garnered significant interest due to their unique properties, such as low volatility, high thermal stability, and excellent solvation abilities .
Preparation Methods
The synthesis of 1-Hexyl-4-methylpyridin-1-ium bromide typically involves the quaternization of 4-methylpyridine with 1-bromohexane. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation . The general reaction scheme is as follows:
4-Methylpyridine+1-Bromohexane→1-Hexyl-4-methylpyridin-1-ium bromide
Industrial production methods may involve continuous flow processes to enhance efficiency and yield. The reaction mixture is usually purified by recrystallization or column chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
1-Hexyl-4-methylpyridin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions under appropriate conditions.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridine N-oxides.
Common reagents and conditions used in these reactions include polar solvents like acetonitrile or dimethyl sulfoxide, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Scientific Research Applications
1-Hexyl-4-methylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its ionic nature and ability to stabilize transition states.
Biology: The compound is employed in the extraction and purification of biomolecules, as well as in the stabilization of enzymes and proteins.
Medicine: Research is ongoing into its potential use as a drug delivery agent, given its ability to solubilize both hydrophilic and hydrophobic drugs.
Industry: It is utilized in electrochemical applications, such as in the development of batteries and supercapacitors, due to its high ionic conductivity
Mechanism of Action
The mechanism by which 1-Hexyl-4-methylpyridin-1-ium bromide exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including enzymes, proteins, and nucleic acids, by forming ionic bonds and stabilizing charged intermediates. These interactions can modulate the activity of the target molecules, leading to changes in biochemical pathways .
Comparison with Similar Compounds
1-Hexyl-4-methylpyridin-1-ium bromide can be compared with other similar ionic liquids, such as:
1-Butyl-3-methylimidazolium bromide: Another widely studied ionic liquid with similar properties but different structural features.
1-Ethyl-3-methylimidazolium bromide: Known for its lower viscosity and higher ionic conductivity compared to this compound.
1-Octyl-3-methylimidazolium bromide: Exhibits higher hydrophobicity and is used in applications requiring non-polar solvents.
The uniqueness of this compound lies in its balance of hydrophilic and hydrophobic properties, making it versatile for a wide range of applications.
Properties
IUPAC Name |
1-hexyl-4-methylpyridin-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N.BrH/c1-3-4-5-6-9-13-10-7-12(2)8-11-13;/h7-8,10-11H,3-6,9H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIQGUZVWWLUDQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1=CC=C(C=C1)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736334 | |
| Record name | 1-Hexyl-4-methylpyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70850-60-1 | |
| Record name | 1-Hexyl-4-methylpyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-Dichloro-4,4-difluorotricyclo[4.2.1.0(2,5)]non-7-ene](/img/structure/B3280044.png)


![1,5-Dihydropyrrolo[2,3-f]indole](/img/structure/B3280063.png)
![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine](/img/structure/B3280071.png)

![ethyl 2-[(benzyloxy)amino]acetate](/img/structure/B3280080.png)




